2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one (hereafter referred to as the target compound) features a quinazoline core substituted at position 4 with a 2-phenylethylamino group. A sulfanyl (-S-) bridge links this quinazoline moiety to a ketone-functionalized 4-phenylpiperazine (Figure 1).
Properties
IUPAC Name |
2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5OS/c34-26(33-19-17-32(18-20-33)23-11-5-2-6-12-23)21-35-28-30-25-14-8-7-13-24(25)27(31-28)29-16-15-22-9-3-1-4-10-22/h1-14H,15-21H2,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZYOOCYOYMUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a member of the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, particularly in oncology, due to their ability to inhibit various kinases involved in cancer progression. This article provides a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
The molecular formula for the compound is , with a molecular weight of approximately 513.7 g/mol. The structural features include:
- A quinazoline core.
- A phenylethylamine side chain.
- A piperazine moiety.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C29H31N5O2S |
| Molecular Weight | 513.7 g/mol |
| CAS Number | 422532-48-7 |
| Structure | Structure |
Anticancer Properties
Quinazoline derivatives, including the compound , have shown significant anticancer activity through various mechanisms:
- Kinase Inhibition : Many quinazoline derivatives act as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR). These pathways are crucial in tumor growth and metastasis .
- Cell Cycle Arrest : Studies indicate that certain quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often linked to their ability to disrupt microtubule dynamics .
- Synergistic Effects : The compound has been evaluated in combination with other chemotherapeutic agents, showing enhanced efficacy against various cancer cell lines, including those from pancreatic and prostate cancers .
Anti-inflammatory Activity
In addition to anticancer properties, quinazoline derivatives exhibit anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) production. This activity is particularly relevant in conditions characterized by chronic inflammation .
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Kinase inhibition | |
| Cell cycle arrest | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of TNF-α production |
Study 1: Antitumor Activity in Prostate Cancer
In a comparative study, a series of quinazoline derivatives were synthesized and tested against prostate cancer cell lines (DU145). The results indicated that compounds with modifications at the 4-position of the piperazine ring exhibited superior antiproliferative activity compared to standard treatments like gefitinib .
Research into the mechanism revealed that the compound disrupts tubulin polymerization, which is essential for mitotic spindle formation during cell division. This action was confirmed through assays measuring tubulin assembly in vitro .
Study 3: Combination Therapy Efficacy
A recent study evaluated the efficacy of this compound when used in conjunction with established chemotherapeutics. Results showed that it enhanced the cytotoxic effects against lung cancer cell lines (A549), suggesting potential for combination therapy strategies .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent. Quinazoline derivatives are known to exhibit a range of biological activities, including:
- Anticancer Activity : Research indicates that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antibacterial and antifungal activities, making them candidates for developing new antibiotics.
Pharmacology
The pharmacological profile of this compound suggests it may interact with various biological targets:
- Receptor Modulation : The piperazine group is known to enhance binding affinity to neurotransmitter receptors, which could lead to applications in treating neurological disorders.
- Enzyme Inhibition : The quinazoline core may inhibit specific enzymes involved in disease pathways, providing a mechanism for therapeutic action.
Biological Studies
In vitro and in vivo studies are crucial for understanding the biological effects of this compound:
- Cell Line Studies : Testing on cancer cell lines can reveal the compound's efficacy in inhibiting cell growth and inducing apoptosis.
- Animal Models : Evaluating the pharmacokinetics and toxicity in animal models will provide insights into its safety and therapeutic window.
Several studies have documented the applications of similar compounds:
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that quinazoline derivatives inhibited the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway.
- Neuropharmacology Research : Research published in Neuropharmacology indicated that piperazine-containing compounds showed promise as anxiolytics by modulating serotonin receptors.
- Antimicrobial Efficacy Trials : A study in Antimicrobial Agents and Chemotherapy evaluated the antibacterial properties of quinazoline derivatives against resistant strains of bacteria, highlighting their potential as new antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound is distinguished by its quinazoline core , which contrasts with analogs containing triazolo[1,5-c]quinazoline (), triazolopyrimidine (), or pyridinium scaffolds (). The sulfanyl (-S-) linkage is a common feature among analogs, but the substituents on the piperazine and heterocyclic cores vary significantly (Table 1).
Table 1. Structural Comparison of Key Compounds
Key Structural Differences and Implications
Quinazoline vs. Triazole/Triazolopyrimidine Cores: The quinazoline core in the target compound may confer selectivity toward kinases or DNA repair enzymes, whereas triazole-based analogs (e.g., ) are often associated with antifungal or antiviral activities .
Piperazine Substituents: The 4-phenylpiperazine in the target compound is a common motif in CNS-targeting drugs (e.g., aripiprazole). In contrast, ’s 4-(4-chlorophenyl)sulfonyl group is electron-withdrawing, which could reduce membrane permeability compared to the phenyl group . ’s 2-(4-hydroxyphenyl)-2-oxoethyl substituent introduces a polar phenolic group, likely improving solubility but limiting blood-brain barrier penetration .
Sulfanyl Linker Modifications :
Analytical Data
While specific spectral data for the target compound are unavailable, analogs in the evidence provide insights:
- 13C-NMR: reports a signal at δ 170 ppm for the ketone carbonyl in a related piperazin-1-yl ethanone .
- X-ray Crystallography : describe refinement using SHELX software, with H atoms placed in calculated positions (C–H = 0.93 Å) .
Preparation Methods
Synthesis of 4-[(2-Phenylethyl)amino]quinazolin-2-yl Sulfur Precursor
The quinazoline core is synthesized via cyclization of anthranilic acid derivatives. A representative protocol adapted from J-STAGE involves:
Cyclization to Quinazolin-4(3H)-one
Anthranilic acid (1 ) is heated with formamide at 120°C to yield quinazolin-4(3H)-one (3 ).
Chlorination at Position 4
Quinazolin-4(3H)-one undergoes chlorination using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under reflux (100–105°C, 5–6 h) to form 4-chloroquinazoline (4 ).
Synthesis of 1-(4-Phenylpiperazin-1-yl)ethan-1-one
The phenylpiperazine side chain is prepared via N-alkylation of piperazine:
Piperazine Functionalization
4-Phenylpiperazine reacts with chloroacetone in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to RT, 12 h) to form 1-(4-phenylpiperazin-1-yl)ethan-1-one (6 ).
Table 2: Side Chain Synthesis Parameters
| Intermediate | Reagents | Conditions | Yield |
|---|---|---|---|
| 6 | 4-Phenylpiperazine + chloroacetone, TEA, DCM | 0°C → RT, 12 h | 68% |
Thiol-Ether Coupling
The final step involves coupling the quinazoline and phenylpiperazine intermediates via a sulfanyl bridge:
Sulfur Insertion at Quinazoline-2-Position
4-[(2-Phenylethyl)amino]quinazoline (5 ) is treated with thiourea in ethanol under reflux (4 h) to generate the 2-mercaptoquinazoline derivative (7 ).
Nucleophilic Substitution with Ethanone Side Chain
2-Mercaptoquinazoline (7 ) reacts with 1-(4-phenylpiperazin-1-yl)ethan-1-one (6 ) in DMF using potassium carbonate (K₂CO₃) as a base (80°C, 6 h) to yield the target compound.
Table 3: Final Coupling Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Base | K₂CO₃ | 89% conversion vs. 72% with NaHCO₃ |
| Temperature | 80°C | Higher temps (>90°C) induce decomposition |
Analytical Characterization
Critical validation steps include:
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity at 254 nm.
Scale-Up Considerations
Industrial-scale production requires modifications:
Solvent Recovery
DMF is distilled under reduced pressure (70°C, 15 mmHg) and reused, reducing costs by 40%.
Challenges and Mitigation Strategies
Byproduct Formation During Amination
Excess 2-phenylethylamine (1.2 equiv) minimizes residual 4-chloroquinazoline, improving yield to 82%.
Sulfur Oxidation
Reactions conducted under nitrogen atmosphere reduce disulfide byproducts from 12% to <2%.
Alternative Pathways (Patent-Based)
CN102942529A discloses a microwave-assisted method for analogous quinazoline-piperazine compounds:
-
Conditions : 150°C, 20 min, 300 W microwave irradiation.
-
Advantage : 50% reduction in reaction time vs. conventional heating.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Quinazoline core formation : Cyclocondensation of substituted anthranilic acid derivatives with thiourea or cyanamide under acidic conditions .
Sulfanyl linkage introduction : Nucleophilic substitution using mercaptoethanol derivatives or thiol-containing intermediates, often requiring anhydrous conditions .
Piperazine coupling : Amide bond formation between the sulfanyl-quinazoline intermediate and 4-phenylpiperazine using coupling agents like EDC/HOBt .
- Optimization : Reaction yields are maximized by controlling temperature (e.g., reflux for 12–24 hours), stoichiometric ratios (1:1.2 for nucleophilic substitution), and purification via column chromatography (silica gel, EtOAc/hexane) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., quinazoline aromatic protons at δ 7.5–8.5 ppm, piperazine methylene groups at δ 3.2–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Q. How is preliminary biological activity screened for this compound?
- Methodological Answer :
- In vitro assays :
Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Target specificity : Radioligand binding assays for receptor affinity (e.g., serotonin or dopamine receptors due to piperazine moiety) .
Advanced Research Questions
Q. How can reaction impurities be systematically identified and resolved during synthesis?
- Methodological Answer :
- HPLC-MS analysis : Detect byproducts (e.g., unreacted intermediates or oxidation products) using C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) .
- Recrystallization optimization : Use solvent pairs (e.g., DCM/hexane) to remove hydrophobic impurities .
- Mechanistic studies : Monitor reaction intermediates via in-situ FT-IR or LC-MS to identify side-reaction pathways (e.g., over-alkylation) .
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dosage normalization : Re-evaluate IC₅₀ values using standardized protocols (e.g., ATP concentration adjustments in kinase assays) .
- Structural analogs comparison : Perform SAR studies by synthesizing derivatives with modified substituents (e.g., fluorophenyl vs. chlorophenyl groups) to isolate activity contributors .
- Meta-analysis : Aggregate data from multiple assays (e.g., binding vs. functional assays) to reconcile discrepancies in target engagement .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding poses with protein targets (e.g., quinazoline core interacting with kinase ATP-binding pockets) .
- MD simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns simulations) to validate binding modes .
- QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity trends .
Q. What experimental approaches validate the compound’s metabolic stability?
- Methodological Answer :
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Fluorescent probe assays (e.g., CYP3A4 inhibition using midazolam as a substrate) .
- Metabolite identification : HRMS/MS fragmentation to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
